Siramesine fumarate

Description

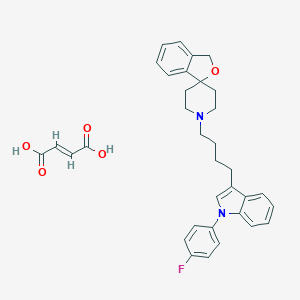

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJQLKJOYOVBE-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Siramesine Fumarate: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine (Lu 28-179), initially developed as a sigma-2 (σ2) receptor ligand for treating anxiety and depression, has emerged as a potent anti-cancer agent with a multifaceted mechanism of action. Its efficacy, particularly in therapy-resistant cancer models, stems from its ability to induce a unique form of caspase-independent programmed cell death. This technical guide synthesizes the current understanding of siramesine's core mechanisms in cancer cells, focusing on its role as a lysosomotropic agent, an inducer of oxidative stress, and a modulator of critical signaling pathways such as STAT3. We provide a compilation of quantitative data, detailed experimental methodologies, and visual diagrams of the key signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

Siramesine's anti-neoplastic activity is not attributed to a single target but rather a cascade of interconnected cellular events, primarily initiated by its physicochemical properties as an amphiphilic weak base. This allows it to traverse cellular membranes and subsequently accumulate within acidic organelles, most notably lysosomes.

Lysosomal Destabilization

The primary and most well-documented mechanism is the induction of Lysosomal Membrane Permeabilization (LMP). Siramesine acts as a lysosomotropic detergent.[1][2]

-

Accumulation : As a weak base, siramesine becomes protonated and trapped within the acidic environment of the lysosome.[3]

-

pH Neutralization : This accumulation leads to a rapid increase in the lysosomal pH, disrupting the function of acid-dependent hydrolases.[1][2]

-

Membrane Permeabilization : The detergent-like properties of siramesine directly destabilize the lysosomal membrane, leading to the release of its contents, including cathepsin proteases, into the cytosol.[1][3][4]

This release of cathepsins is a critical initiator of a downstream cell death cascade that is largely independent of caspases, offering a therapeutic advantage against apoptosis-resistant tumors.[5][6]

Induction of Oxidative Stress and Ferroptosis

Following lysosomal disruption, a major consequence is the induction of severe oxidative stress, characterized by a surge in Reactive Oxygen Species (ROS).[5][7][8]

-

Lipid Peroxidation : Siramesine is a potent inducer of lipid peroxidation, which damages cellular membranes and organelles.[7][8] This effect can be mitigated by lipid-soluble antioxidants like α-tocopherol, but not by water-soluble antioxidants, highlighting the role of membrane-associated oxidative damage.[6][9]

-

Ferroptosis : The combination of lysosomal disruption (leading to the release of reactive iron) and lipid peroxidation strongly implicates ferroptosis as a key cell death modality.[10][11] Studies combining siramesine with the tyrosine kinase inhibitor lapatinib have shown a synergistic induction of ferroptosis in breast and glioma cancer cells.[10][11] This process is characterized by iron-dependent ROS accumulation and can be inhibited by iron chelators (e.g., DFO) and ferroptosis inhibitors (e.g., ferrostatin-1).[10][11]

Modulation of Autophagy

Siramesine treatment leads to a massive accumulation of autophagosomes.[1] This is not due to an increase in autophagic degradation but rather a dual effect of:

-

Induction of Autophagy Signaling : Siramesine inhibits the mTORC1 complex, a key negative regulator of autophagy, thereby switching on the autophagy initiation signal.[1]

-

Blockade of Autophagic Flux : By disrupting lysosomal function, siramesine prevents the fusion of autophagosomes with lysosomes. This blockage halts the final degradation step of the autophagic process.[1]

Importantly, this induced autophagy appears to be a cytoprotective response.[1] Inhibition of autophagosome formation, for example with 3-methyladenine (3-MA) or through siRNA-mediated knockdown of ATG genes, sensitizes cancer cells to siramesine-induced cytotoxicity.[1][11]

Inhibition of the STAT3 Signaling Pathway

Recent evidence has uncovered a novel mechanism involving the direct inhibition of the STAT3 signaling pathway in glioblastoma (GBM) cells.[4][5]

-

STAT3 Binding : Siramesine has been shown to bind to the STAT3 protein.[4]

-

Inhibition of Phosphorylation : This interaction inhibits the critical activating phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705).[4][5]

-

Downstream Effects : The inactivation of STAT3 leads to the downregulation of target genes, including O⁶-methylguanine-DNA methyltransferase (MGMT), a key enzyme associated with resistance to chemotherapeutic agents like temozolomide (TMZ) in GBM.[4][5] This finding suggests a role for siramesine in overcoming chemoresistance.

Quantitative Data

The cytotoxic efficacy of siramesine varies across different cancer cell lines and treatment durations. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| U87-MG | Glioblastoma | 8.875 | 48 | [5] |

| U251-MG | Glioblastoma | 9.654 | 48 | [5] |

| T98G | Glioblastoma | 7.236 | 48 | [5] |

| MCF-7 | Breast Cancer | ~5-8 | 21-45 | [6] |

| WEHI-S | Fibrosarcoma | ~3-5 | 21 | [6] |

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key molecular pathways and experimental workflows discussed.

Caption: Core mechanism of action of Siramesine in cancer cells.

Caption: Experimental workflow for Lysosomal Membrane Permeabilization (LMP) assay.

Caption: Workflow for assessing Autophagy Flux via Western Blot for LC3-II.

Key Experimental Protocols

Below are detailed methodologies for assays crucial to evaluating the effects of siramesine.

Cell Viability (CCK-8 Assay)

This protocol is adapted from methodologies used to determine the IC50 of siramesine in glioblastoma cell lines.[5]

-

Cell Seeding : Seed glioblastoma cells (e.g., U87-MG, U251-MG) in 96-well plates at a density of 5.0 x 10³ cells/well.

-

Incubation : Culture cells for 24 hours to allow for attachment.

-

Treatment : Replace the medium with fresh medium containing increasing concentrations of siramesine (e.g., 0-100 µM). Include a vehicle control (DMSO).

-

Incubation : Incubate the plates for the desired time period (e.g., 48 hours).

-

Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation : Incubate for 1-4 hours at 37°C.

-

Measurement : Measure the absorbance at 450 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

Lysosomal Membrane Permeabilization (LMP) by Flow Cytometry

This protocol is based on methods used to assess LMP in glioma and breast cancer cells.[10]

-

Cell Seeding & Treatment : Plate cells (e.g., U87-MG) and treat with siramesine (e.g., 10 µM) or vehicle control for a short duration (e.g., 4 hours), as LMP is an early event.

-

Dye Incubation : Following treatment, incubate the cells with 50 nM LysoTracker Green DND-26 for 15-30 minutes at 37°C in the dark.

-

Cell Harvest : Gently wash the cells with PBS and harvest them (e.g., by trypsinization).

-

Flow Cytometry : Resuspend cells in PBS and analyze immediately on a flow cytometer.

-

Analysis : A decrease in the mean fluorescence intensity of the LysoTracker Green signal in the treated cells compared to the control cells indicates a loss of the lysosomal acidic gradient and thus, LMP.

Autophagy Flux Analysis (LC3-II Western Blot)

This protocol assesses the accumulation of the autophagosome marker LC3-II to measure autophagic flux.[11]

-

Cell Seeding & Treatment : Plate cells (e.g., MDA-MB-231) to ~60-70% confluency. Treat with siramesine (e.g., 10 µM) for the desired time (e.g., 24 hours). For a parallel plate, co-treat with a lysosomal inhibitor like ammonium chloride (NH₄Cl, 20 mM) or bafilomycin A1 for the final 4 hours of siramesine treatment.

-

Protein Extraction : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 12-15%) and transfer to a PVDF membrane.

-

Antibody Incubation : Block the membrane and probe with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II). Also, probe for a loading control like β-actin.

-

Detection : Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate.

-

Analysis : Compare the LC3-II/Actin ratio across conditions. A significant accumulation of LC3-II in the presence of the lysosomal inhibitor compared to siramesine alone indicates a functional autophagic flux that is being blocked at the degradation step.

Immunofluorescence for p-STAT3 Nuclear Translocation

This protocol visualizes the inhibition of STAT3 activation.[5]

-

Cell Culture : Grow cells (e.g., U87-MG) on glass coverslips in 6-well plates.

-

Treatment : Treat cells with siramesine (e.g., 5-10 µM) or vehicle control for 48 hours.

-

Fixation & Permeabilization : Wash with ice-cold PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.3% Triton X-100 for 20 minutes.

-

Blocking : Block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody : Incubate overnight at 4°C with a primary antibody against p-STAT3 (Y705).

-

Secondary Antibody : Wash and incubate with a corresponding fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.

-

Staining and Mounting : Stain nuclei with DAPI for 15 minutes. Mount coverslips onto slides using an anti-fade mounting medium.

-

Imaging : Capture images using a confocal microscope. Analyze for the presence or absence of nuclear p-STAT3 signal.

Conclusion and Future Directions

Siramesine fumarate is a promising anti-cancer compound that operates through a convergence of mechanisms, including lysosomal destabilization, induction of oxidative stress and ferroptosis, and inhibition of pro-survival signaling pathways like STAT3. Its ability to induce a caspase-independent cell death makes it a particularly attractive candidate for treating tumors that have developed resistance to conventional apoptosis-inducing chemotherapies. The observation that inhibiting its cytoprotective autophagic response enhances cell death opens a clear avenue for combination therapies. Future research should focus on further elucidating the interplay between these pathways, identifying predictive biomarkers for siramesine sensitivity, and exploring rational combination strategies, such as pairing siramesine with autophagy inhibitors or standard-of-care chemotherapies like TMZ, to enhance its therapeutic potential in a clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Iron-Dependent Autophagic Cell Death Induced by Radiation in MDA-MB-231 Breast Cancer Cells [frontiersin.org]

- 3. MCF-7 Dense Breast Cancer Cells Modulate Stress through Senescence [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT3 Gene Silencing by Aptamer-siRNA Chimera as Selective Therapeutic for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Siramesine Fumarate: A Deep Dive into its Sigma-2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Siramesine (Lu 28-179) is a potent and highly selective sigma-2 (σ2) receptor agonist that has garnered significant interest within the scientific community, particularly for its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the sigma-2 receptor selectivity of Siramesine fumarate, presenting key binding affinity data, detailed experimental methodologies, and an exploration of its downstream signaling pathways.

High Affinity and Selectivity for the Sigma-2 Receptor

Siramesine exhibits a strong binding affinity for the σ2 receptor, with a subnanomolar IC50 value of 0.12 nM.[1][2] Its selectivity for the σ2 receptor over the sigma-1 (σ1) receptor is a key characteristic, with a reported 140-fold preference.[1] This high selectivity is crucial for researchers investigating the specific roles of the σ2 receptor in cellular processes and disease states. While primarily a σ2 receptor agonist, Siramesine also shows affinity for other receptors, albeit at significantly lower levels.

Table 1: Binding Affinity Profile of this compound

| Receptor | IC50 (nM) | Ki (nM) | Selectivity (σ1/σ2) |

| Sigma-2 (σ2) | 0.12[1][2] | 0.12[3] | 140-fold vs σ1[1] |

| Sigma-1 (σ1) | 17[1] | 17[3] | - |

| Alpha-1 (α1) | 330[1] | - | - |

| Dopamine D2 | 800[1] | - | - |

| 5-HT1A | 2000[1] | - | - |

| 5-HT2A | - | - | - |

Experimental Protocols: Determining Binding Affinity

The binding affinity of Siramesine for sigma receptors is typically determined through radioligand binding assays. These experiments are fundamental in characterizing the pharmacological profile of a compound.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a synthesized representation of standard methods described in the literature.[4]

Objective: To determine the binding affinity and selectivity of Siramesine for the σ2 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [3H]Siramesine or [3H]DTG (1,3-di-o-tolylguanidine)

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing σ2 receptors (e.g., rat liver, tumor cell lines).

-

Buffers: Ice-cold Tris buffer.

-

Non-specific Binding Control: 1,3-di-o-tolylguanidine (a non-selective sigma ligand).

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold Tris buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh ice-cold Tris buffer and determine the protein concentration (e.g., using a BCA protein assay).

-

Store aliquots at -80°C until use.

-

-

Binding Assay:

-

Prepare a series of dilutions of the test compound (Siramesine).

-

In assay tubes, combine the membrane preparation (at a final concentration of approximately 25 μg/mL), the radioligand (e.g., [3H]Siramesine), and either the buffer (for total binding), a range of concentrations of the test compound (for competition binding), or a high concentration of a non-selective ligand (for non-specific binding).

-

To minimize non-specific binding of Siramesine to surfaces, pre-coat all glass and plastic equipment with Tris buffer containing 1% BSA.

-

Incubate the mixture at room temperature for a specified period (e.g., 120 minutes) to allow for binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).

-

If the concentration and dissociation constant (Kd) of the radioligand are known, the Ki value for the test compound can be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanisms of Action

Activation of σ2 receptors by Siramesine has been shown to induce cell death in various cancer cell lines, a process that appears to be independent of classical caspase-mediated apoptosis.[4][5] The proposed mechanisms involve the destabilization of mitochondria and lysosomes, leading to increased oxidative stress.

Siramesine's effects are concentration-dependent. At higher concentrations (above 20 μM), it can induce rapid cell death accompanied by a loss of mitochondrial membrane potential, cytochrome c release, and cardiolipin peroxidation.[6] At lower concentrations, it may lead to a more gradual cell death associated with metabolic and energy imbalance.[6]

It is important to note that some research suggests that at higher concentrations, Siramesine's effects may not be exclusively mediated by σ2 receptors, but could involve multiple molecular targets within the cell.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Siramesine Fumarate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine, chemically known as 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4'-piperidine], is a potent and selective sigma-2 (σ2) receptor agonist.[1] Initially investigated for the treatment of anxiety and depression, its development for these indications was discontinued. However, subsequent research has unveiled its significant potential as an anti-cancer agent, capable of inducing cell death in various cancer cell lines. This technical guide provides a comprehensive overview of the discovery of siramesine, its detailed synthesis pathway, and its complex mechanism of action, with a focus on the signaling pathways it modulates.

Discovery and Biological Context

Siramesine (also referred to as Lu 28-179) was first synthesized and characterized by scientists at H. Lundbeck A/S in the mid-1990s as part of a program to develop novel ligands for sigma receptors.[1] The initial goal was to create a selective σ2 receptor agonist for potential therapeutic use in central nervous system disorders. While it showed anxiolytic and antidepressant effects in animal models, it did not demonstrate sufficient efficacy in human clinical trials for these indications.

The primary molecular target of siramesine is the sigma-2 receptor, a protein that is overexpressed in a variety of human tumors. This overexpression in proliferating cancer cells compared to quiescent normal cells provides a therapeutic window for σ2 receptor ligands. The identity of the sigma-2 receptor was long debated, but it is now understood to be the transmembrane protein 97 (TMEM97).

Quantitative Data: Receptor Binding Affinities

Siramesine exhibits high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptors. The binding affinities are summarized in the table below.

| Receptor/Site | Binding Affinity (Ki, nM) |

| Sigma-2 (σ2) | 0.12[1] |

| Sigma-1 (σ1) | 17[1] |

| Serotonin 5-HT1A | 21,000[1] |

| Serotonin 5-HT2A | 2,000[1] |

| Dopamine D2 | 800[1] |

| Adrenergic α1 | 330[1] |

Synthesis Pathway

The synthesis of siramesine involves a convergent approach, where two key intermediates, 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole and spiro[isobenzofuran-1(3H),4'-piperidine] , are synthesized separately and then coupled in the final step. The fumarate salt is then formed to improve the compound's solubility and handling properties.

Figure 1: Convergent synthesis pathway for this compound.

Experimental Protocols

3.1.1. Synthesis of 3-(4-Bromobutyl)-1-(4-fluorophenyl)-1H-indole

A solution of 1-(4-fluorophenyl)-1H-indole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 1 hour to facilitate the formation of the 3-lithioindole intermediate. Subsequently, a solution of 1,4-dibromobutane in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole.

3.1.2. Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidine]

Step 1: Synthesis of 1'-Boc-spiro[isobenzofuran-1(3H),4'-piperidine]

2-Bromobenzyl bromide is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. tert-Butyllithium is added dropwise, and the mixture is stirred to form the 2-(lithiomethyl)phenyllithium intermediate. A solution of 1-Boc-4-piperidone in anhydrous THF is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting diol is then cyclized by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene with heating to promote the formation of the spirocycle. The crude product is purified by column chromatography.

Step 2: Deprotection

The 1'-Boc-spiro[isobenzofuran-1(3H),4'-piperidine] is dissolved in a suitable solvent such as dichloromethane, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated to give spiro[isobenzofuran-1(3H),4'-piperidine].

3.1.3. Synthesis of Siramesine

Spiro[isobenzofuran-1(3H),4'-piperidine] and 3-(4-bromobutyl)-1-(4-fluorophenyl)-1H-indole are dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate or sodium hydride, is added, and the reaction mixture is heated (e.g., to 80 °C) and stirred until the reaction is complete. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude siramesine is purified by column chromatography.

3.1.4. Formation of this compound

Siramesine free base is dissolved in a suitable solvent (e.g., ethanol or acetone). A solution of fumaric acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Mechanism of Action and Signaling Pathways

Siramesine's primary mechanism of action in cancer cells involves the induction of programmed cell death through multiple pathways, primarily originating from the destabilization of lysosomes and mitochondria.

Lysosomal and Mitochondrial Destabilization

Siramesine, as a lipophilic amine, accumulates in acidic organelles, particularly lysosomes. This accumulation leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol. These enzymes can then trigger a cascade of events leading to apoptosis.

Concurrently, or as a consequence of lysosomal dysfunction, siramesine induces mitochondrial destabilization. This is characterized by the loss of mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the generation of reactive oxygen species (ROS). The release of cytochrome c activates the caspase cascade, a key executioner pathway of apoptosis.

Figure 2: Siramesine-induced apoptosis via lysosomal and mitochondrial pathways.

Inhibition of the STAT3 Signaling Pathway

Recent studies have shown that siramesine can also exert its anti-cancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. Siramesine has been shown to bind to STAT3 and inhibit its phosphorylation, thereby preventing its activation and downstream signaling. This leads to a reduction in the expression of STAT3 target genes, such as the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which can sensitize cancer cells to other chemotherapeutic agents.

Figure 3: Inhibition of the STAT3 signaling pathway by siramesine.

Conclusion

This compound, originally developed as a CNS agent, has emerged as a promising anti-cancer candidate due to its potent and selective sigma-2 receptor agonism and its multifaceted mechanism of action. Its ability to induce apoptosis through both lysosomal and mitochondrial pathways, coupled with its inhibition of the pro-survival STAT3 signaling pathway, makes it a compelling molecule for further investigation in oncology. This technical guide has provided a detailed overview of its discovery, a plausible and detailed synthesis pathway, and its intricate signaling mechanisms, offering a valuable resource for researchers in the field of drug development. Further research into optimizing its therapeutic index and exploring combination therapies is warranted to fully realize its clinical potential.

References

Siramesine Fumarate-Induced Lysosomal Leakage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying siramesine fumarate-induced lysosomal leakage. Siramesine, a potent sigma-2 receptor agonist, has garnered significant interest for its anti-cancer properties, which are primarily attributed to its ability to induce a unique form of caspase-independent cell death initiated by the destabilization of lysosomes. This document synthesizes key findings, presents quantitative data, details experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

Siramesine is characterized as a lysosomotropic detergent.[1][2] Its chemical nature as an amphiphilic amine allows it to readily cross cellular membranes and accumulate within the acidic environment of lysosomes.[1][2] This accumulation is a critical first step in its cytotoxic mechanism.

The primary mechanism of siramesine-induced lysosomal leakage involves a direct destabilization of the lysosomal membrane. This process is initiated by a rapid increase in the intra-lysosomal pH.[1][2] The neutralization of the acidic environment of the lysosome not only impairs the function of acid hydrolases but also contributes to the loss of membrane integrity.[2][3] This leads to lysosomal membrane permeabilization (LMP) and the subsequent release of lysosomal contents, most notably cathepsins, into the cytosol.[4][5][6]

Once in the cytosol, these cathepsins can cleave various substrates, initiating a downstream cascade of events that culminate in cell death.[4][6] This cell death pathway is frequently observed to be independent of caspases, the key mediators of classical apoptosis, making siramesine a promising agent for treating apoptosis-resistant cancers.[4][5]

Furthermore, siramesine has been shown to induce the production of reactive oxygen species (ROS).[4][5][7] This oxidative stress can further contribute to lysosomal membrane damage and lipid peroxidation, creating a feedback loop that amplifies the lysosomal leakage.[4][7] While the primary target of siramesine appears to be the lysosome, some studies have indicated that at higher concentrations, mitochondrial destabilization may also play a significant role in the observed cytotoxicity.[3][8]

Interestingly, siramesine treatment also leads to an accumulation of autophagosomes.[1][2] This is thought to be a cytoprotective response by the cell to clear damaged organelles.[1][2] Consequently, combining siramesine with inhibitors of autophagy has been suggested as a strategy to enhance its anti-cancer efficacy.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of siramesine.

Table 1: Siramesine Concentration and Effects on Lysosomal Integrity and Cell Viability

| Cell Line | Siramesine Concentration | Time Point | Effect | Reference |

| MCF-7 | 8 µM | 30 min | Abolished Lysotracker accumulation, indicating increased lysosomal pH. | [2] |

| MCF-7 | 8 µM | 4 h | Leakage of cysteine cathepsins into the cytosol. | [2] |

| MCF-7 | 8 µM | 20 h | Cathepsin-dependent cell death. | [2] |

| WEHI-S | 5 µM | 22 h | Nuclear condensation and loss of membrane integrity. | [4] |

| HaCaT, U-87MG | 5-40 µM | Not specified | Rapid increase in lysosomal pH. | [3] |

| HaCaT | >20 µM | Not specified | Rapid cell death, loss of mitochondrial membrane potential. | [3] |

| PC3 | 10-50 µM | 24 h | Dose-dependent cell death (LC50 = 20 µM). | [7] |

| U87 | 10 µM | Not specified | 58% Lysosomal Membrane Permeabilization (LMP). | [9] |

| U87 (with Lapatinib) | 10 µM Siramesine | Not specified | 93% LMP. | [9] |

Table 2: Siramesine and Reactive Oxygen Species (ROS) Production

| Cell Line | Siramesine Concentration | Time Point | Effect on ROS | Reference |

| Various tumor cells | Not specified | Not specified | Increased levels of reactive oxygen species. | [4][5] |

| PC3 | 10, 15, 20 µM | 4 h | Significant increase in ROS levels (up to 40%). | [7] |

| HaCaT | 40 µM | 15 min | Significant generation of ROS. | [10] |

| HaCaT | 10 µM | 8 h | Peak of ROS generation. | [10] |

Key Experimental Protocols

Acridine Orange (AO) Relocation Assay for Lysosomal Membrane Permeabilization (LMP)

This assay is used to monitor the integrity of the lysosomal membrane. Acridine orange is a lysosomotropic base that accumulates in acidic compartments, such as lysosomes, where it forms aggregates that fluoresce red. Upon LMP, AO leaks into the cytosol and intercalates with nuclear DNA, fluorescing green.

Methodology:

-

Cell Seeding: Plate cells on coverslips or in multi-well plates and allow them to adhere overnight.

-

AO Staining: Incubate the cells with a low concentration of acridine orange (e.g., 1-5 µg/mL) in complete medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess AO.

-

Treatment: Treat the cells with the desired concentration of this compound. Include positive (e.g., LLOMe) and negative (vehicle) controls.[11]

-

Imaging/Quantification: Monitor the change in fluorescence over time using a fluorescence microscope or a microplate reader.[11] A shift from red to green fluorescence indicates LMP. For quantification, the ratio of green to red fluorescence can be calculated.

Cathepsin Release Assay

This assay determines the translocation of lysosomal cathepsins into the cytosol, a hallmark of LMP.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound for the desired time points.

-

Cytosolic Fractionation:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a digitonin-based extraction buffer. Digitonin at low concentrations selectively permeabilizes the plasma membrane while leaving intracellular membranes intact.[12]

-

Incubate on ice for a short period (e.g., 5-10 minutes).

-

Centrifuge to pellet the cells (with intact lysosomes). The supernatant represents the cytosolic fraction.

-

-

Western Blotting:

-

Resolve the cytosolic fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for a cathepsin (e.g., Cathepsin B or D).

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection. An increase in the cathepsin signal in the cytosolic fraction of treated cells compared to control cells indicates LMP.

-

Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes a common method to measure intracellular ROS levels using a fluorescent probe.

Methodology:

-

Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with this compound.

-

Probe Incubation: Following treatment, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA) or dihydroethidium (DHE), in serum-free medium for 30-60 minutes at 37°C.[13][14] DCFH₂-DA is deacetylated by intracellular esterases to DCFH₂, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[14]

-

Washing: Gently wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).[15] An increase in fluorescence intensity in treated cells indicates an increase in ROS production.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Siramesine-induced lysosomal cell death pathway.

Caption: Experimental workflow for assessing LMP.

Caption: Interplay of events in siramesine's action.

References

- 1. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effective tumor cell death by sigma-2 receptor ligand siramesine involves lysosomal leakage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Methods for the functional quantification of lysosomal membrane permeabilization: a hallmark of lysosomal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sm.unife.it [sm.unife.it]

Siramesine Fumarate: A Technical Guide on its Potential as an Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Siramesine, a sigma-2 receptor agonist originally developed for anxiety and depression, has demonstrated promising antifungal properties. This technical guide provides an in-depth overview of the current understanding of siramesine as a potential antifungal therapeutic, focusing on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. The repurposing of existing drugs like siramesine, which has established safety profiles in humans, presents an accelerated pathway for developing new treatments for fungal diseases.[1][2][3][4]

Mechanism of Action

The antifungal activity of siramesine is believed to be multifactorial, with the primary mechanism being the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Additionally, evidence from cancer cell studies suggests a secondary mechanism involving the induction of apoptosis via mitochondrial destabilization.

Primary Mechanism: Inhibition of Ergosterol Biosynthesis

Siramesine significantly disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, rigidity, and the function of membrane-bound enzymes.[3][5] This inhibitory action is dose-dependent. The proposed molecular target within the ergosterol biosynthesis pathway is the C8-C7 sterol isomerase, encoded by the ERG2 gene.[5] This hypothesis is supported by the structural similarity between the fungal Erg2 protein and the human sigma-2 receptor, for which siramesine is a known agonist.[5] By inhibiting this key enzyme, siramesine leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane and leading to cell death.[5][6][7][8]

Potential Secondary Mechanism: Induction of Apoptosis

While the direct link in fungi is still under investigation, studies on siramesine's effects on cancer cells reveal a potent ability to induce programmed cell death (apoptosis). This process is initiated by the destabilization of mitochondria, characterized by a rapid loss of mitochondrial membrane potential (MMP).[9][10][11][12] This mitochondrial dysfunction leads to the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, executing the apoptotic program.[9][10] It is plausible that a similar mechanism contributes to its fungicidal activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for evaluating the antifungal properties of siramesine.

Caption: Proposed dual mechanism of siramesine's antifungal action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Confirmation of Siramesine as a Novel Antifungal Agent with In Silico Lead Proposals of Structurally Related Antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of minimum inhibitory concentration and minimum fungicidal concentration using broth dilution method [bio-protocol.org]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Siramesine Fumarate and its Impact on Autophagy in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine, a sigma-2 receptor ligand, has emerged as a potent anti-cancer agent that induces a complex cellular response in tumor cells, prominently featuring the modulation of autophagy. This technical guide provides an in-depth analysis of the mechanisms by which siramesine fumarate affects autophagy in the context of cancer therapy. It details the molecular pathways, presents quantitative data from various studies, and offers comprehensive experimental protocols for the investigation of these effects. This document is intended to serve as a valuable resource for researchers in oncology and drug development, facilitating further exploration of siramesine and related compounds as potential cancer therapeutics.

Introduction

Siramesine is a small molecule that was initially developed for the treatment of anxiety and depression.[1] While it did not show efficacy in that indication, subsequent research has revealed its potent cytotoxic effects against a wide range of cancer cell lines.[2][3] A key aspect of siramesine's anti-cancer activity is its ability to induce lysosomal dysfunction, which in turn triggers a cascade of cellular events, including the modulation of autophagy.[4][5]

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death.[6] Siramesine's impact on autophagy is multifaceted; it has been shown to induce the accumulation of autophagosomes, but this is coupled with an impairment of the final degradation step of the autophagic process.[4][5] This disruption of autophagic flux contributes to cellular stress and ultimately, cell death. This guide will delve into the specifics of these processes.

Mechanism of Action: Siramesine as a Lysosomotropic Agent

Siramesine is classified as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, the acidic organelles responsible for cellular degradation.[4][5] As a weak base, siramesine becomes protonated and trapped within the acidic environment of the lysosome. This accumulation leads to a series of detrimental effects on lysosomal function:

-

Increased Lysosomal pH: The accumulation of the protonated siramesine neutralizes the acidic pH of the lysosome.[4][7] This increase in pH inhibits the activity of the numerous acid hydrolases that are essential for the degradative function of the lysosome.

-

Lysosomal Membrane Permeabilization (LMP): At higher concentrations, siramesine can lead to the destabilization and permeabilization of the lysosomal membrane.[2][8] This allows the leakage of cathepsins and other hydrolytic enzymes into the cytoplasm, where they can trigger apoptotic or other cell death pathways.

-

Inhibition of Autophagic Flux: The combination of elevated lysosomal pH and potential membrane damage impairs the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagosomal cargo.[4][5] This leads to a massive accumulation of non-degradative autophagosomes within the cell.

Signaling Pathways Modulated by Siramesine

Siramesine's effects on autophagy are mediated through its influence on key cellular signaling pathways.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and a potent inhibitor of autophagy.[9] Siramesine has been shown to cause a rapid and sustained inhibition of mTORC1 activity.[5][10] This is evidenced by the decreased phosphorylation of its downstream effector, p70S6 kinase (p70S6K).[10] The inhibition of mTORC1 is a key event that initiates the formation of autophagosomes.

Caption: Siramesine inhibits mTORC1, leading to reduced p70S6K phosphorylation and autophagy initiation.

Reactive Oxygen Species (ROS) and Oxidative Stress

Siramesine treatment leads to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress within the tumor cells.[2][4] This increase in ROS can contribute to lysosomal membrane permeabilization and can also act as a signal to induce autophagy.

Caption: Siramesine induces ROS production, leading to LMP, autophagy, and ultimately cell death.

Quantitative Data on Siramesine's Effects

The following tables summarize the quantitative data on the effects of siramesine in various cancer cell lines.

Table 1: IC50 Values of Siramesine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87-MG | Glioblastoma | 8.875 | [11] |

| U251-MG | Glioblastoma | 9.654 | [11] |

| T98G | Glioblastoma | 7.236 | [11] |

| WEHI-S | Fibrosarcoma | ~5 | [3] |

| MCF-7 | Breast Cancer | ~10 | [3] |

| MDA-MB-468 | Breast Cancer | ~10 | [3] |

| NIH3T3 | Fibroblast | >20 | [3] |

| PC3 | Prostate Cancer | ~15 | [4] |

| DU145 | Prostate Cancer | ~10 | [4] |

| LNCaP | Prostate Cancer | ~10 | [4] |

Table 2: Effects of Siramesine on Autophagy and Related Processes

| Cell Line | Effect | Observation | Reference |

| MCF-7 | Autophagosome Accumulation | Increased LC3-II levels and eGFP-LC3 puncta | [5][10] |

| MCF-7 | mTORC1 Inhibition | Decreased phosphorylation of p70S6K | [10] |

| MCF-7 | Lysosomal pH | Rapid increase in lysosomal pH | [5] |

| MCF-7 | Autophagic Flux | Decreased degradation of long-lived proteins | [5] |

| U87-MG | LMP | 58% increase in LMP with 10 µM siramesine | [8] |

| PC3 | LMP | Time-dependent increase in LMP | [4] |

| PC3 | ROS Production | Dose-dependent increase in ROS | [4] |

| MDA-MB-231 | Autophagy Flux | Increased LC3-II in the presence of NH4Cl | [6][12] |

| SKBR3 | Autophagy Flux | Increased mRFP-LC3 puncta | [6][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of siramesine on autophagy in tumor cells.

Western Blot for LC3-II and mTORC1 Signaling

This protocol is for the detection of the conversion of LC3-I to LC3-II and the phosphorylation status of p70S6K.

Caption: Workflow for Western blot analysis of autophagy and mTORC1 signaling markers.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS (phosphate-buffered saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Mouse anti-beta-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control. To assess autophagic flux, a set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine for the last few hours of the siramesine treatment.[13]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-LC3B at 1:1000, anti-phospho-p70S6K at 1:1000) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like beta-actin. For autophagy, the ratio of LC3-II to LC3-I or LC3-II to actin is calculated. For mTORC1 signaling, the ratio of p-p70S6K to total p70S6K is determined.

Fluorescence Microscopy for Autophagosome Visualization (mRFP-GFP-LC3)

This assay allows for the visualization and quantification of autophagic flux. The tandem mRFP-GFP-LC3 reporter fluoresces both green and red in autophagosomes, but the GFP signal is quenched in the acidic environment of the autolysosome, leaving only the red signal.

Procedure:

-

Transfection: Transfect the cancer cells with a plasmid encoding the mRFP-GFP-LC3 tandem protein.

-

Cell Treatment: After 24-48 hours, treat the cells with siramesine as described above.

-

Fixation and Imaging: Fix the cells with 4% paraformaldehyde, and then mount them on slides.

-

Microscopy: Visualize the cells using a confocal fluorescence microscope.

-

Analysis: Count the number of yellow (GFP+RFP+) puncta (autophagosomes) and red-only (RFP+) puncta (autolysosomes) per cell. An increase in yellow puncta with a concurrent decrease or no change in red puncta suggests an inhibition of autophagic flux.[14]

Lysosomal pH Measurement with Acridine Orange

Acridine orange is a fluorescent dye that accumulates in acidic compartments and emits red fluorescence, while it emits green fluorescence in the cytoplasm and nucleus. A decrease in red fluorescence indicates an increase in lysosomal pH.

Procedure:

-

Cell Treatment: Treat cells with siramesine.

-

Staining: Incubate the cells with acridine orange (1-5 µg/mL) for 15-30 minutes.[15][16]

-

Imaging: Visualize the cells immediately using a fluorescence microscope.

-

Analysis: Observe the change in red fluorescence intensity in the lysosomes. A decrease in red fluorescence in siramesine-treated cells compared to controls indicates lysosomal alkalinization.[17]

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Procedure:

-

Cell Treatment: Treat cells with siramesine.

-

Staining: Incubate the cells with DCFH-DA (5-10 µM) for 30 minutes at 37°C.[18][19]

-

Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

-

Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through a complex mechanism involving the disruption of lysosomal function and the modulation of autophagy. Its ability to inhibit mTORC1 signaling and induce the accumulation of non-degradative autophagosomes highlights a unique therapeutic vulnerability in cancer cells. The detailed experimental protocols provided in this guide will enable researchers to further investigate the intricate interplay between siramesine, autophagy, and cell death in various tumor models. A deeper understanding of these mechanisms will be crucial for the rational design of combination therapies and the future clinical development of siramesine and other lysosomotropic agents in oncology.

References

- 1. Acute effects of the sigma-2 receptor agonist siramesine on lysosomal and extra-lysosomal proteolytic systems in lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]

- 5. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. proteolysis.jp [proteolysis.jp]

- 14. proteolysis.jp [proteolysis.jp]

- 15. DSpace [diposit.ub.edu]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.cn [abcam.cn]

Methodological & Application

Siramesine Fumarate: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine is a potent sigma-2 (σ2) receptor ligand that has garnered significant interest for its cytotoxic effects against a wide range of cancer cell lines.[1][2] Initially developed as an antidepressant, its clinical efficacy for that indication was not established. However, subsequent research has revealed its potential as an anti-cancer agent, primarily through the induction of caspase-independent programmed cell death.[1][2] This document provides a comprehensive overview of the in vitro experimental protocols to study the effects of Siramesine fumarate, along with its mechanism of action and relevant quantitative data.

Siramesine's primary mechanism of action is attributed to its properties as a lysosomotropic detergent.[3] It accumulates in lysosomes, leading to an increase in lysosomal pH, lysosomal membrane permeabilization (LMP), and the release of cathepsins into the cytosol, ultimately triggering cell death.[1][3][4] Additionally, Siramesine has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), destabilize mitochondria, and modulate cholesterol transport.[1][5][6][7][8] While it is a high-affinity σ2 receptor ligand, some of its cytotoxic effects may occur through mechanisms independent of this receptor.[5][9]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Siramesine across various cancer cell lines and experimental conditions.

Table 1: IC50 Values of Siramesine in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| U87-MG | Glioblastoma | CCK-8 | 48 | 8.875 | [10] |

| U251-MG | Glioblastoma | CCK-8 | 48 | 9.654 | [10] |

| T98G | Glioblastoma | CCK-8 | 48 | 7.236 | [10] |

| v-Ha-ras transformed NIH3T3 | Fibrosarcoma | MTT | Not Specified | 7.3 ± 1.0 | [1] |

| c-src transformed NIH3T3 | Fibrosarcoma | MTT | Not Specified | 6.4 ± 0.5 | [1] |

| SV40LT-transduced NIH3T3 | Fibroblasts | MTT | Not Specified | 8.7 ± 0.5 | [1] |

| Vector-transduced NIH3T3 | Fibroblasts | MTT | Not Specified | 9.4 ± 0.9 | [1] |

Table 2: Time- and Dose-Dependent Effects of Siramesine

| Cell Line | Effect Measured | Concentration (µM) | Time (h) | Result | Reference |

| WEHI-S | LDH Release | 5 | 13 | Apparent LDH release | [1] |

| WEHI-S | LDH Release | 5 | 18 | Maximum LDH release | [1] |

| WEHI-S | LDH Release | 1 - 9 | 24 | Linear increase in cytotoxicity | [1] |

| HaCaT | Cell Death | > 20 | Not Specified | Rapid cell death | [5] |

| HaCaT | Cell Death | < 15 | 48 | Delayed cell death | [5] |

| PC3 | LMP | 10 | 0.25, 1, 4 | Time-dependent increase in LMP | [6] |

| PC3 | ROS Production | 10, 15, 20 | 4 | Significant increase up to 40% | [6] |

| U87 | LMP | 10 | 4 | 58% LMP | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the effects of Siramesine.

Cell Viability Assay (MTT Reduction Assay)

This protocol is for assessing the cytotoxic effects of Siramesine by measuring the metabolic activity of cells.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Siramesine in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the Siramesine dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This protocol detects LMP by observing the change in fluorescence of Acridine Orange (AO), a lysosomotropic dye.

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Acridine Orange (AO) solution (5 µg/mL in PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in appropriate culture vessels (e.g., chamber slides or 6-well plates) and allow them to adhere.

-

Treat the cells with the desired concentrations of Siramesine for the appropriate duration.

-

After treatment, wash the cells twice with PBS.

-

Stain the cells with AO solution for 15 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Immediately analyze the cells under a fluorescence microscope. In healthy cells, AO accumulates in lysosomes and fluoresces bright red, while the cytoplasm and nucleus show faint green fluorescence. Upon LMP, the red fluorescence diminishes due to the disruption of the lysosomal pH gradient.[4]

-

Alternatively, quantify the change in fluorescence using a flow cytometer.

Reactive Oxygen Species (ROS) Detection Assay (DHE Staining)

This protocol measures the intracellular production of superoxide, a type of ROS, using Dihydroethidium (DHE).

Materials:

-

This compound

-

Target cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Dihydroethidium (DHE) solution (e.g., 3.2 µM in PBS)[6]

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells and treat with Siramesine as described in the previous protocols.

-

After treatment, harvest the cells (if using flow cytometry) or leave them in the culture vessel (for microscopy).

-

Wash the cells with PBS.

-

Incubate the cells with DHE solution for 30 minutes at 37°C in the dark.[6]

-

Wash the cells twice with PBS.

-

Analyze the fluorescence of the cells. DHE is oxidized by superoxide to the fluorescent product 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Quantify the increase in fluorescence using a flow cytometer (e.g., at an excitation/emission of ~480/580 nm) or visualize using a fluorescence microscope.

Sigma-2 (σ2) Receptor Binding Assay

This protocol determines the binding affinity of Siramesine to the σ2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

This compound

-

[³H]Siramesine or another suitable σ2 receptor radioligand (e.g., [³H]DTG with a σ1 receptor masking agent)[1][12]

-

Crude membrane fractions from tissues or cells expressing σ2 receptors (e.g., rat liver)[12]

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Non-selective sigma ligand (e.g., 1,3-di-o-tolylguanidine - DTG) for determining non-specific binding[1]

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare crude membrane fractions from the chosen tissue or cell line.[1]

-

In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled Siramesine.

-

To determine non-specific binding, add a high concentration of a non-selective sigma ligand to a separate set of tubes.[1]

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes).[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound ligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki or IC50 value of Siramesine for the σ2 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Siramesine-induced cell death and a general experimental workflow for its in vitro characterization.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prostate Cancer Cells Are Sensitive to Lysosomotropic Agent Siramesine through Generation Reactive Oxygen Species and in Combination with Tyrosine Kinase Inhibitors [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysosomal Destabilizing Drug Siramesine and the Dual Tyrosine Kinase Inhibitor Lapatinib Induce a Synergistic Ferroptosis through Reduced Heme Oxygenase-1 (HO-1) Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

Application Note: Preparation of Siramesine Fumarate Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siramesine fumarate is a potent and selective sigma-2 (σ2) receptor agonist initially developed for anxiety and depression.[1] It has since garnered significant interest in cancer research due to its ability to induce cell death in various cancer cell lines.[2][3][4] Siramesine acts as a lysosomotropic agent, destabilizing lysosomal and mitochondrial membranes, which leads to the release of cathepsins, production of reactive oxygen species (ROS), and ultimately, caspase-independent cell death.[1][5] Recent studies have also shown its ability to inhibit the STAT3-MGMT signaling pathway in glioblastoma.[1] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reproducible results in in vitro and in vivo studies. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO).

Physicochemical and Solubility Data

Proper preparation begins with understanding the compound's properties. This compound is a crystalline solid.[6][7] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Lu 28-179 | [6][7] |

| CAS Number | 163630-79-3 | [6] |

| Molecular Formula | C₃₀H₃₁FN₂O • C₄H₄O₄ | [6] |

| Formula Weight | 570.7 g/mol (or 570.65 g/mol ) | [6] |

| Appearance | White to beige crystalline solid/powder | [6] |

| Purity | ≥98% (HPLC) | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ~20-30 mg/mL | [6][7] |

| Ethanol | ~30 mg/mL | [6][7] |

| DMF | ~30 mg/mL | [6] |

| Ethanol:PBS (pH 7.2) (1:2) | ~0.25-0.33 mg/mL | [6][7] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder (FW: 570.7 g/mol )

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL, sterile)

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

-

This compound should be handled as a potentially hazardous material.[7]

-

Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for the compound before use.[7]

Calculation

To prepare a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Desired Concentration (M) x Volume (L) x Formula Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = 0.010 mol/L x 0.001 L x 570.7 g/mol x 1000 mg/g

-

Mass (mg) = 5.71 mg

Step-by-Step Procedure

-

Equilibrate: Allow the this compound container to reach room temperature before opening to prevent moisture condensation.

-

Weighing: Carefully weigh out the calculated amount (e.g., 5.71 mg) of this compound powder and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the powder.

-

Dissolution: Close the tube tightly and vortex thoroughly. If necessary, gentle warming or sonication can be used to ensure the compound dissolves completely, resulting in a clear solution.[4]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.[8][9]

-

Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 4 years | [6][7] |

| In Solvent (DMSO) | -80°C | ~6 months to 1 year | [4][8] |

| In Solvent (DMSO) | -20°C | ~1 month | [8] |

Note: For optimal results, use freshly prepared solutions. If a solution stored at -20°C is older than one month, its efficacy should be re-verified.[8] Avoid storing aqueous dilutions for more than one day.[7]

Application Example: Preparing a Working Solution

For cell-based assays, the DMSO stock solution is diluted in a culture medium to the desired final concentration.

-

Example: To prepare 1 mL of medium with a final Siramesine concentration of 10 µM from a 10 mM stock:

-

Use the dilution formula: M₁V₁ = M₂V₂

-

(10,000 µM) x V₁ = (10 µM) x (1000 µL)

-

V₁ = 1 µL

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8]

Visualized Protocols and Pathways

Experimental Workflow

The following diagram illustrates the key steps for preparing the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

Siramesine Signaling Pathway

Siramesine induces cell death through multiple interconnected pathways. It primarily acts as a σ2 receptor agonist, leading to lysosomal and mitochondrial dysfunction.

Caption: Simplified signaling pathway for Siramesine-induced cell death.

References

- 1. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer agent siramesine is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Siramesine hydrochloride | Sigma receptor | lysosomal TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. dbaitalia.it [dbaitalia.it]

Siramesine Fumarate: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siramesine (1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butan-1-yl]spiro[isobenzofuran-1(3H),4'-piperidine]) is a potent sigma-2 (σ2) receptor agonist that has garnered significant interest in cancer research.[1] Originally developed for the treatment of anxiety and depression, its potent anti-cancer properties have been demonstrated in a variety of cancer cell lines. Siramesine induces cell death through multiple mechanisms, including lysosomal membrane permeabilization, induction of oxidative stress, autophagy, and ferroptosis, making it a promising agent for tumors resistant to conventional therapies.[2][3] This document provides detailed application notes and standardized protocols for the use of siramesine fumarate in cell culture experiments.

Mechanism of Action

Siramesine's primary mode of action involves its function as a lysosomotropic agent. It accumulates in lysosomes, leading to an increase in lysosomal pH, membrane permeabilization, and the release of cathepsins into the cytosol.[3][4] This triggers a cascade of events including:

-

Induction of Reactive Oxygen Species (ROS): Lysosomal disruption and mitochondrial destabilization lead to a surge in ROS, contributing to oxidative stress and subsequent cell death.

-

Inhibition of mTORC1 Signaling: Siramesine has been shown to inhibit the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, which in turn can induce autophagy.

-

Induction of Autophagy and Ferroptosis: Siramesine can induce both autophagic cell death and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.

-

Inhibition of STAT3 Signaling: Siramesine can inhibit the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein in a signaling pathway often dysregulated in cancer.

Data Presentation

Recommended Working Concentrations

The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC50 for each specific cell line and experimental endpoint.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference(s) |

| WEHI-S | Murine Fibrosarcoma | ~1.8 - 5 | 21 - 45 | [2] |

| MCF-7 | Human Breast Cancer | Low micromolar | 24 - 45 | [2] |

| PC3 | Human Prostate Cancer | 20 | 24 | [5] |

| DU145 | Human Prostate Cancer | 35 | 24 | [5] |

| LNCaP | Human Prostate Cancer | 40 | 24 | [5] |

| U87-MG | Human Glioblastoma | 8.875 | 48 | [6] |

| U251-MG | Human Glioblastoma | 9.654 | 48 | [6] |

| T98G | Human Glioblastoma | 7.236 | 48 | [6] |

| HaCaT | Human Keratinocytes | >20 (for rapid death) | 8 - 48 | [7][8] |

| SH-SY5Y | Human Neuroblastoma | Not specified | 8 | [9] |

| HeLa | Human Cervical Cancer | Not specified | 8 | [9] |

| Hsc-4 | Human Oral Squamous Carcinoma | Not specified | 8 | [9] |

Note: IC50 values can vary based on experimental conditions such as cell seeding density and the specific viability assay used.

Mandatory Visualizations

Caption: Overview of Siramesine's multifaceted mechanism of action.

References

- 1. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ferroptosis and autophagy induced cell death occur independently after siramesine and lapatinib treatment in breast cancer cells | PLOS One [journals.plos.org]